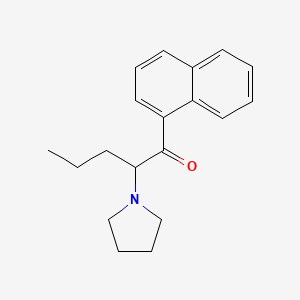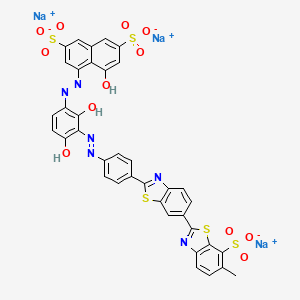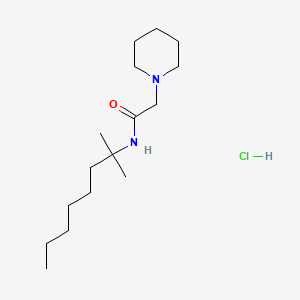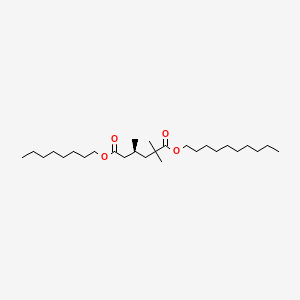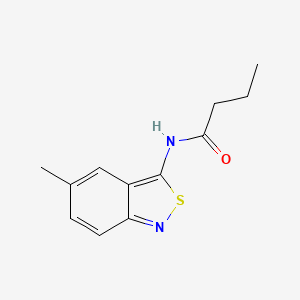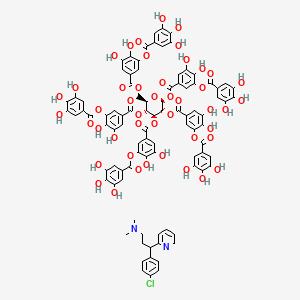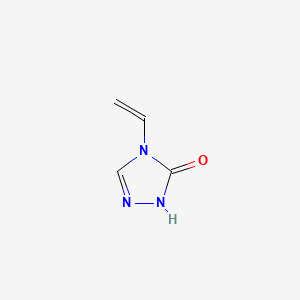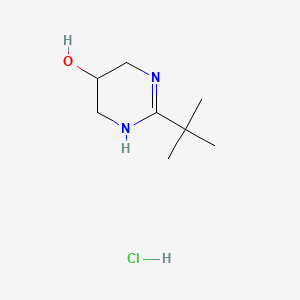
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrimidinol, featuring a tert-butyl group at the second position and a tetrahydro modification. This compound is often used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride typically involves the reaction of pyrimidinol derivatives with tert-butylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrimidinone and pyrimidine derivatives, which are valuable intermediates in pharmaceutical and chemical research.
Aplicaciones Científicas De Investigación
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1-Dimethylethyl)-5-pyrimidinol: A closely related compound with similar reactivity but lacking the tetrahydro modification.
5-Bromo-2-tert-butylpyrimidine: Another derivative with a bromine substituent, offering different reactivity and applications.
2-tert-Butyl-5-hydroxypyrimidine: Similar in structure but with distinct chemical properties due to the hydroxyl group.
Uniqueness
5-Pyrimidinol, 2-(1,1-dimethylethyl)-1,4,5,6-tetrahydro-, monohydrochloride stands out due to its tetrahydro modification, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.
Propiedades
Número CAS |
124052-92-2 |
|---|---|
Fórmula molecular |
C8H17ClN2O |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
2-tert-butyl-1,4,5,6-tetrahydropyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-4-6(11)5-10-7;/h6,11H,4-5H2,1-3H3,(H,9,10);1H |
Clave InChI |
NXYOFWJCVFCOMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NCC(CN1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


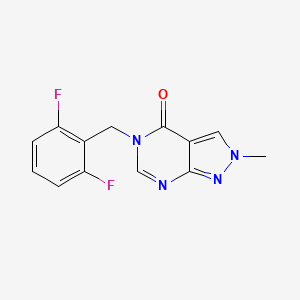
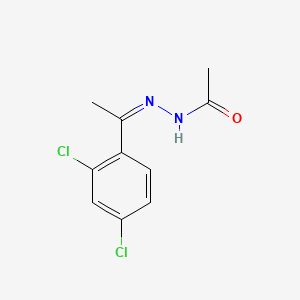
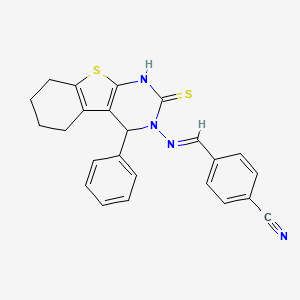
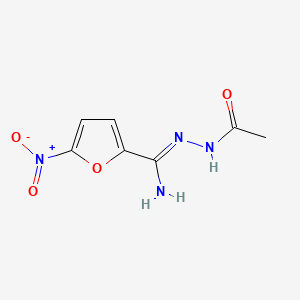
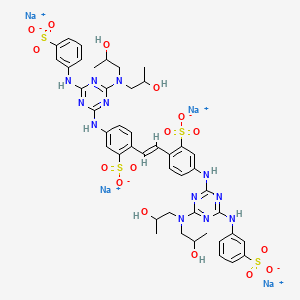
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)
